molecular formula C13H9NO4 B1297747 4-Phenylpyridine-2,5-dicarboxylic acid CAS No. 59195-28-7

4-Phenylpyridine-2,5-dicarboxylic acid

Cat. No. B1297747
CAS RN: 59195-28-7
M. Wt: 243.21 g/mol
InChI Key: XFFZVIRSYFJKEX-UHFFFAOYSA-N
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Description

The compound of interest, 4-Phenylpyridine-2,5-dicarboxylic acid, is a derivative of pyridine with a phenyl group attached to the 4-position and carboxylic acid groups at the 2 and 5 positions. This structure places it within a class of compounds that can serve as ligands in coordination chemistry due to the potential for the pyridine nitrogen and the carboxylic oxygen atoms to bind to metal centers. The presence of the phenyl group adds to the compound's potential for π-π interactions, which can be relevant in the formation of supramolecular structures.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-((4'-N,N-diphenyl)phenyl)-2,2'-bipyridine involved a series of reactions starting from 2,2'-bipyridine and N,N-diphenyl-4-bromoaniline, including steps such as oxidation, nitration, bromination, deoxidation, and Suzuki coupling reaction . Although not the exact compound , this synthesis route provides insight into the complexity and multi-step nature of synthesizing substituted pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex, as evidenced by the crystalline adducts formed between substituted salicylic acids and 4-aminopyridine. These adducts exhibit diverse supramolecular synthons, with proton transfer from the carboxyl group to the pyridine nitrogen, resulting in a variety of hydrogen-bonding interactions . This suggests that 4-Phenylpyridine-2,5-dicarboxylic acid could also form interesting hydrogen-bonded structures, potentially with a variety of synthons depending on the conditions and co-formers used.

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives can be inferred from the synthesis of related compounds. For example, the synthesis of 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylic acid involved a Hantzsch reaction followed by aromatization and hydrolyzation steps . This indicates that the phenylpyridine core can undergo various chemical transformations, which could be applicable to 4-Phenylpyridine-2,5-dicarboxylic acid as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be quite varied. For instance, the hydrothermal synthesis of compounds using multicarboxylate ligands resulted in materials with different dimensionalities and physical properties, such as antiferromagnetic coupling and photoluminescent properties . This suggests that 4-Phenylpyridine-2,5-dicarboxylic acid could also exhibit interesting physical properties, particularly when used as a ligand in coordination compounds.

Scientific Research Applications

Synthesis and Derivative Preparation

4-Phenylpyridine-2,5-dicarboxylic acid has been a subject of study for its role in the synthesis of various chemical compounds. Prostakov et al. (1967) described the preparation of 3, 5-dimethyl-4-phenylpyridine, which was then used to produce 4-phenylpyridine-2,5-dicarboxylic acid. This compound was further utilized to create derivatives like the dimethyl ester and bis(diethylamide) of the acid, leading to the synthesis of compounds like methyl 2-azafluorenone-4-carboxylate (Prostakov, Sorokin, & Ismailov, 1967).

Metal-Organic Frameworks (MOFs)

In the realm of metal-organic frameworks, 2-Phenylpyridine-5,4'-dicarboxylic acid, a derivative of 4-Phenylpyridine-2,5-dicarboxylic acid, has been used as an organic linking component. Dau et al. (2012) explored its application in the synthesis of various MOFs, such as Zr(4+)-based UiO-67-dcppy and Zn(2+)-based DMOF-1-dcppy. The study highlighted that these frameworks displayed similar properties to those prepared from biphenyldicarboxylic acid, with notable differences in gas sorption behavior due to the pyridine nature of the compound (Dau et al., 2012).

Herbicidal Activity

Phenylpyridines, derived from 4-Phenylpyridine-2,5-dicarboxylic acid, have been investigated for their herbicidal properties. Schäfer et al. (2003) synthesized novel phenylpyridines and analyzed their effectiveness against various weed species, finding that these compounds act by inhibiting protoporphyrinogen-IX-oxidase, demonstrating potential as herbicides (Schäfer, Hamprecht, Puhl, Westphalen, & Zagar, 2003).

Crystal Engineering

4-Phenylpyridine-2,5-dicarboxylic acid is also significant in crystal engineering. Seaton et al. (2013) created multi-component crystals with 4-phenylpyridine and various benzoic acids to explore the influence of chemical and structural factors on hydrogen bonding and proton transfer. This study contributes to understanding the complex interactions in co-crystal and organic salt formation (Seaton, Munshi, Williams, & Scowen, 2013).

Safety And Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . A safety data sheet suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

4-phenylpyridine-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-12(16)10-7-14-11(13(17)18)6-9(10)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFZVIRSYFJKEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345908
Record name 4-phenylpyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyridine-2,5-dicarboxylic acid

CAS RN

59195-28-7
Record name 4-phenylpyridine-2,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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